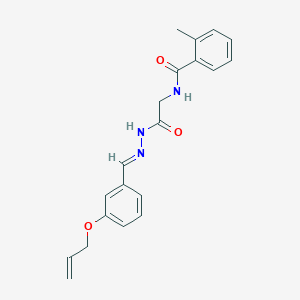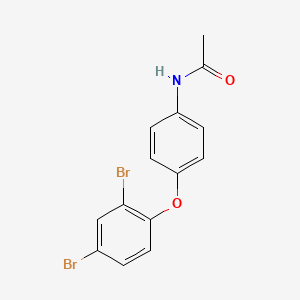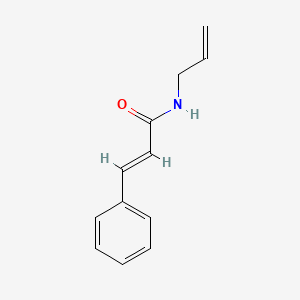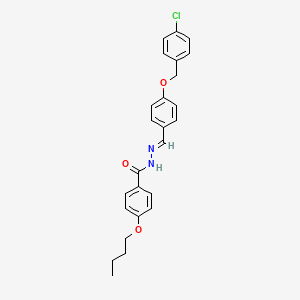
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide est un composé organique complexe appartenant à la classe des hydrazones. Ce composé est caractérisé par la présence d'un groupe allyloxy lié à un groupement benzylidène, qui est ensuite lié à un groupe hydrazino. Le composé contient également une structure benzamide avec une substitution méthyle. Cette combinaison unique de groupes fonctionnels en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
La synthèse de N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de la benzylidène hydrazone : La réaction commence par la condensation de la 3-(allyloxy)benzaldéhyde avec l'hydrate d'hydrazine pour former l'intermédiaire benzylidène hydrazone.
Acylation : L'intermédiaire est ensuite acylé avec du chlorure de 2-méthylbenzoyle en présence d'une base telle que la pyridine pour donner le produit final.
Les conditions réactionnelles impliquent souvent le reflux des réactifs dans un solvant approprié comme l'éthanol ou le méthanol, suivi d'une purification par recristallisation ou chromatographie sur colonne.
Analyse Des Réactions Chimiques
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés hydrazine réduits.
Substitution : Le groupe allyloxy peut subir des réactions de substitution nucléophile avec des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle, formant des dérivés substitués.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et des températures de réaction allant de la température ambiante aux conditions de reflux.
Applications de la recherche scientifique
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et de composés hétérocycliques.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupement hydrazone peut former des complexes stables avec les ions métalliques, ce qui peut inhiber l'activité des métalloenzymes. De plus, la capacité du composé à subir des réactions redox lui permet de moduler les voies de stress oxydant dans les systèmes biologiques. Ces interactions peuvent conduire à divers effets biologiques, notamment des activités antimicrobiennes et anti-inflammatoires.
Applications De Recherche Scientifique
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide peut être comparé à d'autres composés similaires, tels que :
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-4-méthylbenzamide : Ce composé a une structure similaire mais avec un schéma de substitution différent sur le cycle benzamide.
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthoxybenzamide : Ce composé contient un groupe méthoxy au lieu d'un groupe méthyle, ce qui peut influer sur sa réactivité chimique et son activité biologique.
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-4-bromobenzamide : La présence d'un atome de brome peut améliorer la capacité du composé à participer à des interactions de liaison halogène.
Ces composés similaires mettent en évidence le caractère unique de N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoéthyl)-2-méthylbenzamide en termes de son schéma de substitution spécifique et de sa combinaison de groupes fonctionnels, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
767335-33-1 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-11-26-17-9-6-8-16(12-17)13-22-23-19(24)14-21-20(25)18-10-5-4-7-15(18)2/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+ |
Clé InChI |
NJXMJJWUUDWJSM-LPYMAVHISA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)



![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)

![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)




